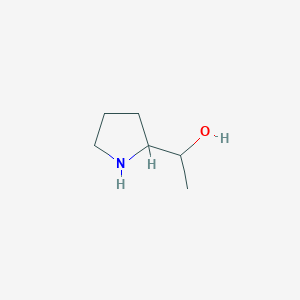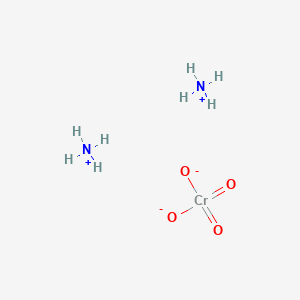
1-Pyrrolidin-2-yl-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-2-yl-ethanol, also known as 1-[(2S)-pyrrolidin-2-yl]ethan-1-ol, is a chemical compound with the molecular formula C6H13NO . It is a useful research chemical and an aroma component of rice . The compound has a molecular weight of 115.18 .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds can react as 1,4-C,C-dielectrophiles in chemical reactions . For instance, donor–acceptor cyclopropanes can react with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Physical And Chemical Properties Analysis
1-Pyrrolidin-2-yl-ethanol has a predicted boiling point of 184.8±13.0 °C and a predicted density of 0.977±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Pharmacologically Important Compounds
1-Pyrrolidin-2-yl-ethanol plays a crucial role in the synthesis of pharmacologically important 1,5-substituted pyrrolidin-2-ones . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
Inhibitors of Histone Deacetylases 5 and 6
Compounds derived from 1,5-diarylpyrrolidin-2-ones, which can be synthesized using 1-Pyrrolidin-2-yl-ethanol, are selective and effective inhibitors of histone deacetylases 5 and 6 .
Cannabinoid Receptor 1 (CB1) Inhibitors
1,5-Diarylpyrrolidin-2-ones are also known to inhibit the cannabinoid receptor 1 (CB1) .
Cyclin-Dependent Kinase CDK 2 Inhibitors
These compounds can inhibit cyclin-dependent kinase CDK 2, which is crucial in cell cycle regulation .
Tankyrase Inhibitors
Tankyrase, a protein involved in telomere length regulation and Wnt signaling, can be inhibited by 1,5-diarylpyrrolidin-2-ones .
Synthesis of Alkaloids and Unusual β-Amino Acids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Antioxidant Activity
1-Pyrrolidin-2-yl-ethanol and its derivatives have shown antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Biological Material for Life Science Research
2-(Pyrrolidin-1-yl)ethanol, a closely related compound, is used as a biochemical reagent in life science research .
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives, which include 1-pyrrolidin-2-yl-ethanol, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it interacts with a variety of biological targets .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 1-Pyrrolidin-2-yl-ethanol may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrrolidine derivatives, it’s likely that 1-pyrrolidin-2-yl-ethanol could have a range of effects at the molecular and cellular level .
Action Environment
It’s known that the structure of compounds can play a key role in chiral discrimination, which could potentially be influenced by environmental factors .
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, including 1-Pyrrolidin-2-yl-ethanol, have significant potential in pharmacology and medicinal chemistry . They can be used to design new compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Propriétés
IUPAC Name |
1-pyrrolidin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYUZARWOFDSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63848-93-1 |
Source


|
| Record name | 1-(pyrrolidin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



